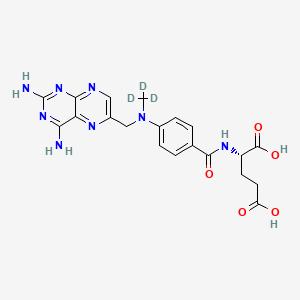
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETH YL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL is a stable nitroxide radical compound. It is known for its unique properties, including its stability and reactivity, which make it valuable in various scientific and industrial applications. The compound has a molecular formula of C12H22N3O and a molecular weight of 224.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL typically involves the following steps:
Formation of the Imidazoline Ring: The initial step involves the formation of the imidazoline ring through the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitroxide Group: The nitroxide group is introduced by oxidizing the imidazoline derivative using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Substitution Reactions: The tert-butyl and other substituents are introduced through substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain quality.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxoammonium cations.
Reduction: It can be reduced to the corresponding hydroxylamine.
Substitution: The compound can participate in substitution reactions, where the nitroxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, H2O2
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions include oxoammonium cations, hydroxylamines, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, particularly in the investigation of oxidative stress and free radical biology.
Industry: Utilized in polymer chemistry as a stabilizer and in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL involves its ability to act as a stable free radical. It can interact with other radicals, thereby terminating radical chain reactions. This property is particularly useful in preventing oxidative damage in biological systems and stabilizing polymers in industrial applications.
Comparison with Similar Compounds
Similar Compounds
TEMPOL (4-Hydroxy-TEMPO): Another stable nitroxide radical with similar applications in EPR spectroscopy and as an antioxidant.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Widely used in organic synthesis as a catalyst and in polymer chemistry.
Uniqueness
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL is unique due to its specific structural features, such as the tert-butyl group and the imidazoline ring, which confer enhanced stability and reactivity compared to other nitroxide radicals.
Properties
CAS No. |
1973-36-0 |
|---|---|
Molecular Formula |
C12H22N3O * |
Molecular Weight |
224.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)




![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)
